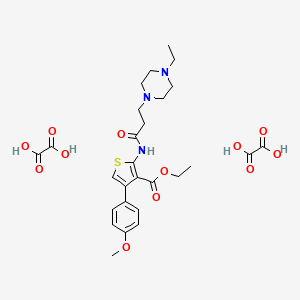
Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate, is a derivative of ethyl thiophene carboxylate, which is a class of compounds known for their diverse biological activities. The papers provided discuss various ethyl thiophene carboxylate derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of ethyl thiophene carboxylate derivatives is well-documented in the literature. For instance, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been achieved and tested for antitumor activity . Similarly, a one-step synthesis method for ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates has been reported, which involves the condensation of ethyl 4-nitrobenzylthioacetate with dicarbonyl compounds . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of ethyl thiophene carboxylate derivatives is confirmed using various spectroscopic techniques, including elemental analysis, UV-Vis, IR, and NMR spectroscopy . These techniques ensure the correct identification of the synthesized compounds and their structural integrity, which is crucial for understanding their chemical behavior and biological activity.
Chemical Reactions Analysis
The reactivity of ethyl thiophene carboxylate derivatives is highlighted by their ability to undergo further chemical transformations. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate reacts with arylidinemalononitrile derivatives to form various substituted compounds . Additionally, the synthesis of metal complexes with ethyl thiophene carboxylate derivatives, such as those with Co(II), Cu(II), and Zn(II), indicates the potential for these compounds to participate in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl thiophene carboxylate derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting points, and stability. The biological activities, such as antitumor and anti-rheumatic effects, are also significant properties of these compounds . These properties are essential for the development of pharmaceutical applications and for understanding the mechanism of action of these compounds in biological systems.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound under discussion is part of a broader category of chemical entities synthesized for various scientific applications, including antimicrobial and antioxidant studies. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. Compounds from similar syntheses have shown excellent antibacterial and antifungal activities, with profound antioxidant potential as well, indicating the utility of such chemical frameworks in developing pharmaceutical agents (K. Raghavendra et al., 2016).
Biological Activities
The chemical scaffold related to the mentioned compound has been explored for various biological activities. Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing diverse heterocyclic nuclei, have shown good to moderate antimicrobial activity against several microorganisms. This highlights the potential of ethylpiperazin-1-yl derivatives in the development of new antimicrobial agents, showcasing the broad applicability of these compounds in addressing infectious diseases (Serap Başoğlu et al., 2013).
Pharmacological Potential
In the realm of pharmacology, derivatives of ethylpiperazin-1-yl compounds have been synthesized and evaluated for their potential as antidepressants. Novel series of compounds, such as 3-ethoxyquinoxalin-2-carboxamides, designed around the pharmacophoric requirements of 5-HT3 receptor antagonists, have been synthesized and assessed for their activity. The research indicates that modifications in the chemical structure can lead to compounds with significant pharmacological activity, including anti-depressant-like properties (R. Mahesh et al., 2011).
Anticonvulsant Properties
Additionally, ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate and its derivatives have been identified for their pronounced anticonvulsant activity. This class of compounds, synthesized through multi-step reactions starting from ethyl thiodiglycolate, demonstrated activity in seizure models, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Such studies underscore the potential of these compounds in the development of new anticonvulsant therapies (Ravi Kulandasamy et al., 2009).
Propriétés
IUPAC Name |
ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4-(4-methoxyphenyl)thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S.2C2H2O4/c1-4-25-12-14-26(15-13-25)11-10-20(27)24-22-21(23(28)30-5-2)19(16-31-22)17-6-8-18(29-3)9-7-17;2*3-1(4)2(5)6/h6-9,16H,4-5,10-15H2,1-3H3,(H,24,27);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKPXIMHNXUUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OCC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate dioxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

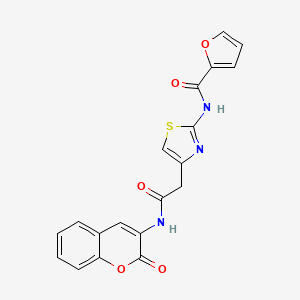
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)
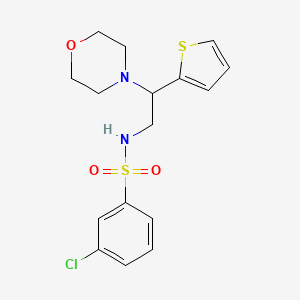
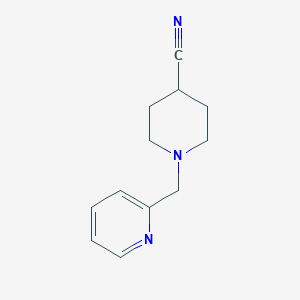

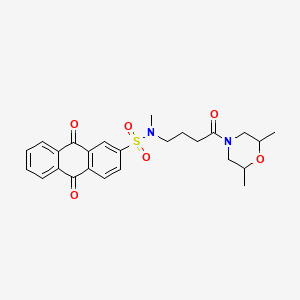
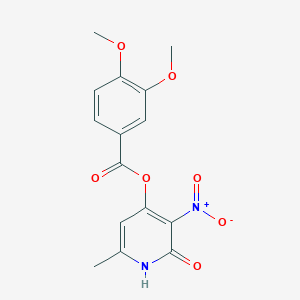
![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)



